sEH Inhibitory Potency: Head-to-Head Comparison of CAS 894029-98-2 vs. 4-Ethoxyphenyl-Urea Analogs
The target compound achieves an inhibitory concentration of 0.24 µM against recombinant human sEH, as measured in a fluorescence-based enzyme assay [1]. This places it within the sub-micromolar potency range characteristic of mono-ether 1,3-disubstituted ureas. By contrast, the 4-methoxyphenyl analog (1-(4-methoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea) typically exhibits IC₅₀ values above 1 µM due to reduced hydrophobic complementarity with the sEH active-site tunnel [2]. The ethoxy-for-methoxy replacement improves potency by approximately 5-fold, a differential that directly influences the ligand efficiency required for cellular and in vivo probe studies.
| Evidence Dimension | sEH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.24 µM (human sEH) |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea: IC₅₀ >1 µM |
| Quantified Difference | ≥ 4.2-fold improvement |
| Conditions | Recombinant human sEH, fluorescence-based substrate hydrolysis assay |
Why This Matters
Procurement decisions for sEH probe compounds depend on potency margins; the ethoxy analog provides a sub-micromolar IC₅₀ that is compatible with cellular target engagement studies, whereas the methoxy analog requires higher concentrations that risk off-target effects.
- [1] ChEMBL Bioactivity Data for CHEMBL828058: Inhibitory concentration against human soluble epoxide hydrolase (sEH) at 0.24 µM. Source: BindingDB Patent Bioactivity Data. View Source
- [2] Kim IH, Tsai HJ, Nishi K, Kasagami T, Morisseau C, Hammock BD. 1,3-Disubstituted ureas functionalized with ether groups are potent inhibitors of the soluble epoxide hydrolase with improved pharmacokinetic properties. J Med Chem. 2007;50(21):5217-5226. View Source
